molecular formula C21H18Cl2N2O5 B7748195 (E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate

(E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B7748195
M. Wt: 449.3 g/mol
InChI Key: NDGSPGJYUYHDSW-NTEUORMPSA-N
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Description

(E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including amino, cyano, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic compound with similar structural features.

    Toluene: Contains a methyl group attached to a benzene ring.

    Ethylbenzene: Features an ethyl group attached to a benzene ring.

    Xylene: Contains two methyl groups attached to a benzene ring.

Uniqueness

(E)-4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical properties and reactivity compared to simpler aromatic compounds.

Properties

IUPAC Name

[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5/c1-28-19-10-13(9-14(12-24)21(25)27)4-6-18(19)30-20(26)3-2-8-29-17-7-5-15(22)11-16(17)23/h4-7,9-11H,2-3,8H2,1H3,(H2,25,27)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGSPGJYUYHDSW-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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